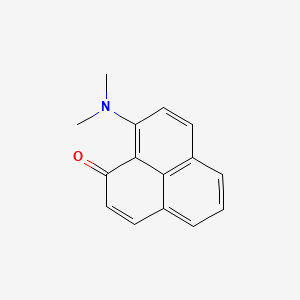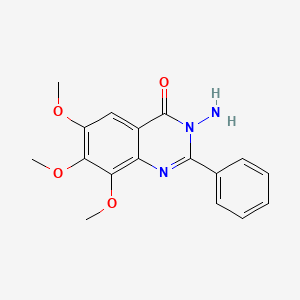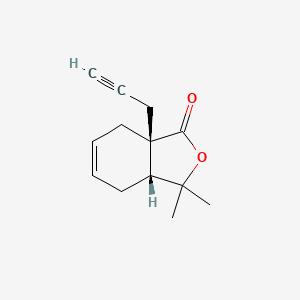
(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one is a complex organic compound belonging to the benzofuran family This compound is characterized by its unique structural features, including a prop-2-ynyl group and a dihydrobenzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of bases such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which (3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets . Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2(3H)-one
- (3aR,7R,7aR)-2,2-dimethyl-7-((methylsulfonyl)oxy)-3a,6,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate
Uniqueness
Compared to similar compounds, (3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one stands out due to its prop-2-ynyl group, which imparts unique reactivity and potential for diverse chemical modifications. This structural feature enhances its utility in various applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-8-13-9-6-5-7-10(13)12(2,3)15-11(13)14/h1,5-6,10H,7-9H2,2-3H3/t10-,13-/m0/s1 |
InChI-Schlüssel |
ZRKFSIFRPJSABF-GWCFXTLKSA-N |
Isomerische SMILES |
CC1([C@@H]2CC=CC[C@@]2(C(=O)O1)CC#C)C |
Kanonische SMILES |
CC1(C2CC=CCC2(C(=O)O1)CC#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


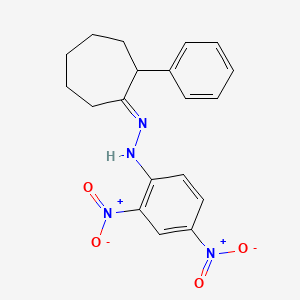
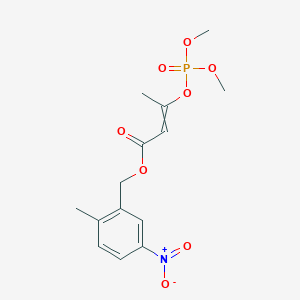
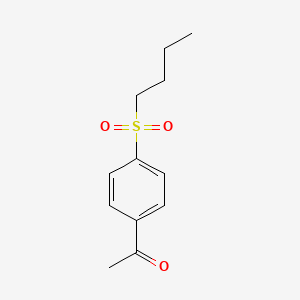
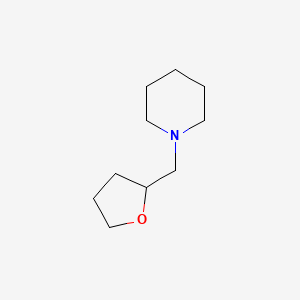
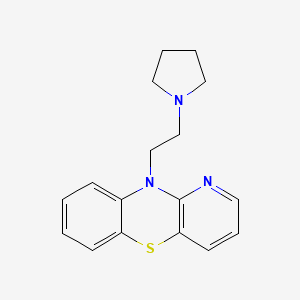
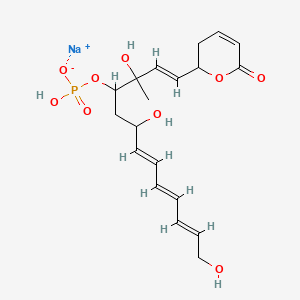
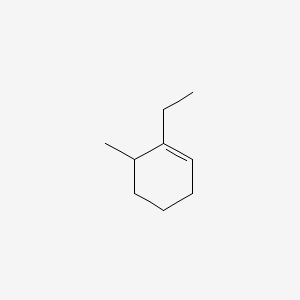
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)
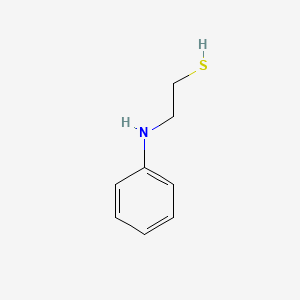
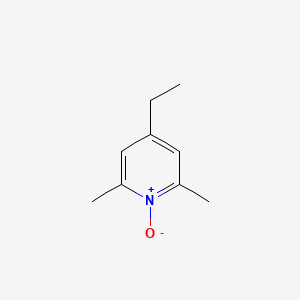
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
